molecular formula C8H13NO3 B033662 t-butyl N-acryloylcarbamate CAS No. 103223-89-8

t-butyl N-acryloylcarbamate

Cat. No. B033662
M. Wt: 171.19 g/mol
InChI Key: ZLJZBJSVDATEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-butyl N-acryloylcarbamate, also known as Boc-NH-CH=CH-CO-O-tBu, is a chemical compound widely used in scientific research. It is a carbamate derivative that is often used as a protecting group for amines during peptide synthesis. T-butyl N-acryloylcarbamate is also used as a reagent in organic chemistry and biochemistry.

Mechanism Of Action

T-butyl N-acryloylcarbamate acts as a protecting group for amines by forming a stable carbamate bond. The carbamate group is stable under mild conditions, but can be removed under acidic conditions. This allows for the isolation of the desired peptide product. T-butyl N-acryloylcarbamate can also be used as a reagent in organic chemistry and biochemistry. It can react with nucleophiles such as thiols and amines to form stable adducts.

Biochemical And Physiological Effects

T-butyl N-acryloylcarbamate does not have any known biochemical or physiological effects. It is a chemical reagent that is used in scientific research.

Advantages And Limitations For Lab Experiments

T-butyl N-acryloylcarbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile reagent that can be used in a variety of applications. However, it also has some limitations. T-butyl N-acryloylcarbamate can be difficult to remove from peptides, which can lead to impurities in the final product. It also requires acidic conditions to remove the carbamate group, which can be harsh for some peptides.

Future Directions

There are several future directions for the use of t-butyl N-acryloylcarbamate in scientific research. One direction is the development of new protecting groups that are easier to remove and less harsh on peptides. Another direction is the use of t-butyl N-acryloylcarbamate in the modification of other biomolecules, such as lipids and carbohydrates. Finally, t-butyl N-acryloylcarbamate could be used in the development of new drugs and therapies for various diseases.

Scientific Research Applications

T-butyl N-acryloylcarbamate has numerous applications in scientific research. It is commonly used as a protecting group for amines during peptide synthesis. The carbamate group can be removed under mild conditions, allowing for the isolation of the desired peptide product. T-butyl N-acryloylcarbamate is also used as a reagent in organic chemistry and biochemistry. It can be used to modify proteins, nucleic acids, and other biomolecules.

properties

CAS RN

103223-89-8

Product Name

t-butyl N-acryloylcarbamate

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

tert-butyl N-prop-2-enoylcarbamate

InChI

InChI=1S/C8H13NO3/c1-5-6(10)9-7(11)12-8(2,3)4/h5H,1H2,2-4H3,(H,9,10,11)

InChI Key

ZLJZBJSVDATEGJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(=O)C=C

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)C=C

synonyms

Carbamic acid, (1-oxo-2-propenyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of acryloyl isocyanate (9.7 g; 100 mmol) in dichloroethane (20 g), a solution of t-butanol (7.4 g; 100 mmol) in dichloroethane (20 g) was dropwise added under ice-cooling in 5 minutes. The solvent was removed by evaporation under reduced pressure to-give t-butyl N-acryloylcarbamate as crude crystals, which were recrystallized from chloroform to give colorless needles. M.P., 131°-132° C.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One

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